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Compound of Interest

Compound Name:
3-bromo-1-methyl-1H-

pyrazolo[4,3-d]pyrimidin-7-ol

CAS No.: 68479-27-6

Cat. No.: B2949256 Get Quote

Executive Summary & Structural Logic
The pyrazolo[4,3-d]pyrimidine core is a fused 5,6-bicyclic heterocycle. Its value lies in its ability

to position hydrogen bond donors and acceptors in a spatial arrangement nearly identical to the

purine ring of ATP and cGMP, yet with altered electronic properties that allow for distinct

selectivity profiles.

Key Structural Differentiation:

Purine (Adenine/Guanine): Imidazole fused to pyrimidine (

/

orientation).

Pyrazolo[3,4-d]pyrimidine: Pyrazole fused to pyrimidine (Isostere of Allopurinol/PP2).

Pyrazolo[4,3-d]pyrimidine: Pyrazole fused to pyrimidine (Isostere of Sildenafil).

This specific nitrogen arrangement (

,
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in the pyrazole ring) is critical for binding in the glutamine-switch pocket of PDE5 and the hinge
region of CDKs.

Core Biological Mechanisms & SAR
A. Phosphodiesterase 5 (PDE5) Inhibition
The most validated activity of this scaffold is the inhibition of PDE5, the enzyme responsible for

hydrolyzing cGMP.

Mechanism: The pyrazolo[4,3-d]pyrimidine core acts as a competitive inhibitor, mimicking the

guanine base of cGMP.

Key Drug: Sildenafil (Viagra).

Critical Interactions:

The pyrimidinone moiety forms a bidentate hydrogen bond with Gln817 (in PDE5).

The hydrophobic groups at C3 and N1 occupy the hydrophobic pocket, displacing the

"glutamine switch" and locking the enzyme in an inactive conformation.

SAR Table: PDE5 Selectivity

Position Substituent
Effect on
Activity/Selectivity

N1 Methyl / Ethyl

Essential for hydrophobic
pocket fit. Ethyl (as in
Sildenafil) often optimizes
solubility and fit over
Methyl.

C3 n-Propyl / Ethoxy

Fills the hydrophobic pocket. 3-

n-propyl is canonical for

Sildenafil-like potency.

| C7 | Piperazine-sulfonyl | Solubilizing group; interacts with the solvent-exposed region. High

tolerance for variation here. |
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B. Kinase Inhibition (CDKs & Aurora A)
Recent medicinal chemistry has pivoted this scaffold toward oncology. Unlike the [3,4-d] isomer

(often a Src/BTK inhibitor), the [4,3-d] scaffold shows high specificity for Cyclin-Dependent

Kinases (CDK1, CDK2, CDK5) and Aurora Kinase A.

Mechanism: ATP-competitive inhibition.[1] The scaffold binds in the ATP-binding cleft,

forming H-bonds with the hinge region residues.

Lead Compounds: 3,5,7-trisubstituted derivatives (e.g., Compound 2i).[2]

Biological Outcome: G2/M phase cell cycle arrest and induction of mitochondrial apoptosis.

C. Microtubule Targeting Agents (MTAs)
A distinct subset of N1-methyl pyrazolo[4,3-d]pyrimidines functions as Tubulin Polymerization

Inhibitors.

Binding Site: Colchicine binding site on

-tubulin.

Advantage: These compounds often retain potency against multidrug-resistant (MDR) cancer

lines that efflux taxanes (P-gp substrates).

Potency: Selected analogs demonstrate

values < 10 nM against MCF-7 and A549 cell lines.

Visualizing the Mechanism of Action
The following diagram illustrates the dual-pathway potential of this scaffold: inhibiting cGMP

hydrolysis (PDE5) and blocking cell cycle progression (CDK/Tubulin).
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Caption: Dual therapeutic mechanisms of pyrazolo[4,3-d]pyrimidines: PDE5 inhibition

(vascular) and CDK/Tubulin targeting (oncology).

Experimental Protocols
To validate biological activity, the following self-validating protocols are recommended. These

move beyond basic "kits" to ensure mechanistic specificity.

Protocol A: PDE5 Inhibition Assay (Scintillation
Proximity)
Use this to verify "Sildenafil-like" activity.

Reagents: Recombinant human PDE5A1 (isolated from Sf9 cells),

-cGMP substrate, SPA beads (Yttrium silicate).

Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 8.3 mM

, 1.7 mM EGTA.

Procedure:

Incubate test compounds (0.1 nM – 10

M) with PDE5 enzyme for 15 min at room temp.
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Initiate reaction by adding

-cGMP (approx. 50,000 cpm).

Incubate for 15 min at 30°C.

Termination: Add PDE stopping buffer containing SPA beads. The beads preferentially

bind the non-cyclic GMP product (guanosine monophosphate).

Read: Count CPM on a beta-counter.

Validation:

of Sildenafil control must be ~3.5 nM.

Protocol B: Tubulin Polymerization Assay
(Fluorescence)
Use this to validate anticancer mechanism (MTA activity).

Principle: Tubulin polymerization is monitored by the increase in fluorescence of a reporter

dye (DAPI or fluorescent analog) that binds to microtubules but not free tubulin dimers.

Reagents: Purified porcine brain tubulin (>99%), GTP (1 mM), PEM Buffer (80 mM PIPES,

pH 6.9, 2 mM

, 0.5 mM EGTA).

Procedure:

Prepare tubulin stock (3 mg/mL) on ice.

Add test compound (typically 5

M) to the wells of a black 96-well plate pre-warmed to 37°C.

Add tubulin/GTP mix immediately.
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Kinetic Read: Measure fluorescence (Ex 360 nm / Em 450 nm) every 30 seconds for 60

minutes at 37°C.

Data Analysis:

Vmax: Rate of polymerization (slope of the linear phase).

Steady State: Final fluorescence plateau.

Interpretation: A flattened curve compared to vehicle (DMSO) indicates inhibition.

Paclitaxel (stabilizer) will increase the rate; Colchicine (destabilizer) will flatten it.

Synthesis Workflow (The "4,3-d" Construction)
The construction of the [4,3-d] core is chemically distinct from the [3,4-d] isomer.[3] The most

robust route involves the cyclization of a 4-amino-pyrazole-5-carboxamide.
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Start: 1-Alkyl-4-nitro-3-propyl
pyrazole-5-carboxylic acid

Amide Formation
(SOCl2 / NH4OH)

Nitro Reduction
(SnCl2 / EtOH or H2/Pd)

Key Intermediate:
4-amino-1-alkyl-3-propyl
pyrazole-5-carboxamide

Cyclization
(R-COCl or Carbonyl source)

 Ring Closure

Target:
Pyrazolo[4,3-d]pyrimidine-7-one

Click to download full resolution via product page

Caption: General synthetic pathway for pyrazolo[4,3-d]pyrimidin-7-ones (Sildenafil analogs).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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